2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is an organic compound that features a furan ring, a hydrazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby inhibiting cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-ylmethylene)hydrazinecarboxamide
- N-(2-Methoxyphenyl)-2-oxoacetamide
- 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-phenyl-2-oxoacetamide
Uniqueness
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C14H13N3O4/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI Key |
WXSKTXWFPVDOCZ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.